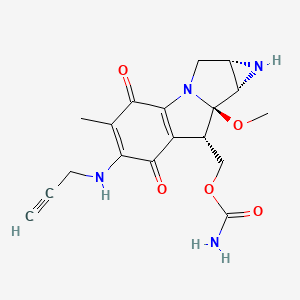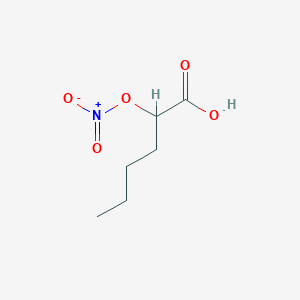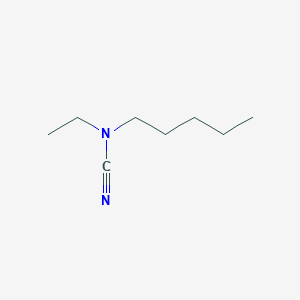![molecular formula C15H16O8 B14443030 [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid CAS No. 79339-09-6](/img/structure/B14443030.png)
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is an organic compound with a complex structure that includes multiple functional groups such as acetyl, hydroxyphenyl, and oxobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dihydroxyacetophenone with malonic acid in the presence of a base, followed by subsequent oxidation and acetylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The pathways involved often include redox reactions and the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
Propanedioic acid (Malonic acid): A simpler dicarboxylic acid with similar reactivity.
2-(3,4-Dihydroxyphenyl)acetic acid: Shares the hydroxyphenyl group but lacks the acetyl and oxobutyl groups.
Uniqueness
What sets [2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid apart is its combination of functional groups, which allows for a broader range of chemical reactions and applications. Its structure provides unique opportunities for research and industrial applications that simpler compounds cannot offer.
特性
CAS番号 |
79339-09-6 |
|---|---|
分子式 |
C15H16O8 |
分子量 |
324.28 g/mol |
IUPAC名 |
2-[2-acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid |
InChI |
InChI=1S/C15H16O8/c1-6(16)11(7(2)17)12(13(14(20)21)15(22)23)9-4-3-8(18)5-10(9)19/h3-5,11-13,18-19H,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
XDLYAPHESQEVHW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=C(C=C(C=C1)O)O)C(C(=O)O)C(=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


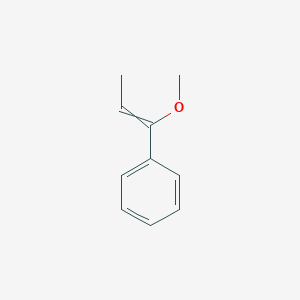



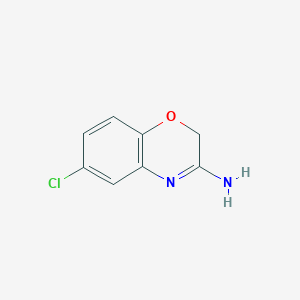

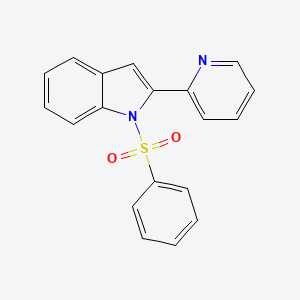
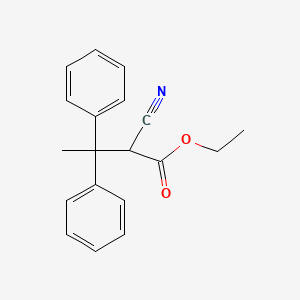
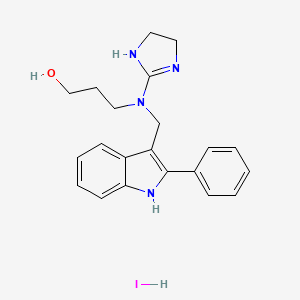
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
